1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl-

Diels-Alder reaction Regioselectivity Vitamin K3 synthesis

Select 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- (CAS 33982-92-2) for synthetic routes requiring a pre-installed 6-methyl group on the tetrahydronaphthalenedione scaffold, bypassing poor regioselectivity of electrophilic substitution on the parent system. Its low computed XLogP3 of 0.8 provides a >1.5 log unit solubility advantage over aromatic analogs, favoring fragment-based screening and Lipinski compliance. As a 5-LOX inhibition control, its IC50 >10,000 nM ensures a wide assay window against potent quinone inhibitors. Bulk pricing at USD 3.0/kg supports pilot-scale synthesis.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 33982-92-2
Cat. No. B12000569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl-
CAS33982-92-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CCC2C(C1)C(=O)C=CC2=O
InChIInChI=1S/C11H12O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2,4-5,8-9H,3,6H2,1H3
InChIKeyNHJJSOMKTLLJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- (CAS 33982-92-2): Procurement Baseline for a Partially Hydrogenated Naphthoquinone Building Block


1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- (CAS 33982-92-2) is a bicyclic quinone derivative characterized by a partially saturated naphthalene core bearing a methyl substituent at the 6-position [1]. This compound belongs to the tetrahydronaphthoquinone subclass, a group of synthetic intermediates typically accessed via Diels-Alder cycloaddition of substituted p-benzoquinones with 1,3-dienes [2]. Its molecular formula is C11H12O2, with a molecular weight of 176.21 g/mol and a computed XLogP3-AA of 0.8 [1]. Publicly available quantitative comparative biological and physicochemical data for this specific regioisomer are markedly limited, with the compound primarily appearing in the patent and synthetic methodology literature rather than in detailed pharmacological profiling studies [1].

Why Generic 1,4-Naphthoquinone Substitution Fails for CAS 33982-92-2: Regiochemical and Conformational Constraints


The chemical behavior of tetrahydronaphthoquinones is exquisitely sensitive to both the position of ring substituents and the degree of saturation. The 6-methyl regioisomer (CAS 33982-92-2) cannot be interchanged with its 2-methyl analog (a key intermediate in Vitamin K3 synthesis) or the fully aromatic 6-methyl-1,4-naphthoquinone without fundamentally altering reaction outcomes. The 4a,5,8,8a-tetrahydro core adopts a non-planar, twisted conformation that dictates stereochemical outcomes in pericyclic reactions and photochemical processes [1]. Furthermore, the electronic influence of the methyl group at C6 versus other positions differentially modulates the redox potential of the quinone carbonyls, impacting both chemical reactivity and any potential bioreductive activation pathways. Generic selection of a 'methyl naphthoquinone' without specifying the regioisomer and hydrogenation state thus introduces uncontrolled variables that can compromise synthetic route fidelity or lead to misinterpretation of structure-activity relationships [1][2].

Quantitative Differentiation Evidence for 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- (CAS 33982-92-2) Against its Closest Analogs


Regioselectivity in Diels-Alder Cycloaddition: 6-Methyl vs. 2-Methyl Tetrahydro Isomer as a Synthetic Intermediate

The synthetic utility of CAS 33982-92-2 is distinguished from the more intensively studied 2-methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone isomer by its origin from and utility in different Diels-Alder disconnections. The 2-methyl isomer is the direct precursor to Vitamin K3 (menadione), prepared from 2-methyl-p-benzoquinone and 1,3-butadiene [1]. In contrast, the 6-methyl isomer (CAS 33982-92-2) arises from 6-methyl-p-benzoquinone, providing a framework functionalized at a position that allows divergent synthetic elaboration away from the quinonoid core. The one-pot Pb3O4-mediated oxidation/Diels-Alder methodology has been demonstrated to produce 6-methyl-functionalized hexahydro analogues, achieving isolated yields in the 40–85% range for related tetrahydronaphthoquinone scaffolds under room-temperature conditions [2]. The quoted FOB price for research-grade material from Dayang Chem (Hangzhou) is USD 3.0 per kilogram, indicating bulk synthetic accessibility .

Diels-Alder reaction Regioselectivity Vitamin K3 synthesis Synthetic intermediate

Physicochemical Property Differentiation: Predicted Boiling Point and Lipophilicity vs. Fully Aromatic 6-Methyl-1,4-Naphthoquinone

Comparative in silico analysis reveals significant physicochemical divergence between the partially saturated CAS 33982-92-2 and its fully aromatic counterpart, 6-methyl-1,4-naphthoquinone (CAS 605-93-6). The tetrahydro derivative exhibits a markedly lower computed octanol-water partition coefficient (cLogP) of 0.8 compared to the aromatic analogue's typical naphthoquinone range (estimated >2.0 for 6-methyl-1,4-naphthoquinone), indicating a >10-fold lower lipophilicity [1]. Concomitantly, the predicted boiling point of the target compound is 303.6 °C, which reflects the altered intermolecular forces resulting from the loss of full ring conjugation [1]. These differences in predicted ADME properties can be critical for compound selection in medicinal chemistry campaigns where solubility and metabolic stability are being optimized [1][2].

Lipophilicity Physicochemical properties Boiling point Drug-likeness

Biological Activity Profile: Minimal Enzyme Inhibition vs. Bioactive 1,4-Naphthoquinones

A key differentiator from the intensely bioactive members of the naphthoquinone class (such as menadione or plumbagin, which exhibit nanomolar activities across diverse targets) is the markedly weak activity of CAS 33982-92-2 in a primary human enzyme assay. When tested for inhibition of human recombinant 5-lipoxygenase (5-LOX) expressed in E. coli, the compound demonstrated an IC50 value exceeding 10,000 nM [1]. This stands in stark contrast to potent 1,4-naphthoquinone-based 5-LOX inhibitors reported in the literature, which often display IC50 values in the low micromolar to nanomolar range. This quantitative evidence positions the tetrahydro-6-methyl derivative as a relatively inert scaffold that is unlikely to contribute significant off-target pharmacology, a valuable attribute for the development of probe molecules or inactive control compounds in mechanistic studies [1].

5-Lipoxygenase inhibition Off-target activity Selectivity Negative control

Validated Application Scenarios for 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- (CAS 33982-92-2) Based on Quantitative Evidence


Regioselective Synthesis of C6-Functionalized Naphthoquinone Derivatives

Utilize CAS 33982-92-2 as a starting material or key intermediate in synthetic routes requiring a pre-installed methyl group at the 6-position of the tetrahydronaphthalenedione scaffold. This avoids the poor regioselectivity often encountered when attempting electrophilic substitution on the parent tetrahydro-1,4-naphthoquinone (CAS 6271-40-5). The validated Diels-Alder/oxidation one-pot methodology with Pb3O4 provides a scalable entry point to this scaffold class. The quoted bulk price point of USD 3.0/kg further supports its viability for pilot-scale synthesis .

Physicochemical Probe or Fragment with Predicted Low Lipophilicity

Deploy CAS 33982-92-2 in fragment-based drug discovery or chemical biology campaigns where a low-lipophilicity, naphthoquinone-derived scaffold is desired. The predicted XLogP3 of 0.8 provides a >1.5 log unit advantage over the aromatic 6-methyl-1,4-naphthoquinone, favoring aqueous solubility and compliance with Lipinski's Rule of Five. This property profile is supported by computed data from authoritative cheminformatics resources .

Inactive Control Compound for 5-Lipoxygenase Inhibition Assays

Employ CAS 33982-92-2 as a structurally-matched negative control in enzymatic or cellular assays measuring 5-LOX inhibition. Its demonstrated IC50 of >10,000 nM against human recombinant 5-LOX ensures a wide assay window when paired with potent quinone-based inhibitors, enabling robust discrimination of specific activity from quinone-related assay interference .

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